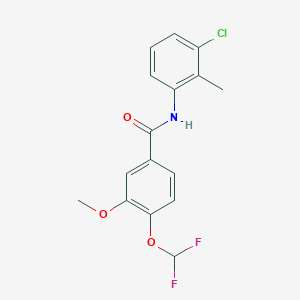![molecular formula C15H13BrFN5O B279854 4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
科学的研究の応用
The 4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide inhibitor, this compound, has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, Alzheimer's disease, and bipolar disorder. This compound has been shown to inhibit this compound activity, which can lead to the activation of various signaling pathways involved in cell growth, differentiation, and survival.
作用機序
The mechanism of action of 4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of this compound, which is a serine/threonine kinase that plays a crucial role in various cellular processes. This compound is involved in the regulation of glycogen metabolism, cell cycle progression, gene transcription, and apoptosis. By inhibiting this compound activity, this compound can activate various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific disease or condition being treated. In cancer, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In diabetes, it has been shown to improve glucose metabolism and insulin sensitivity. In Alzheimer's disease, it has been shown to reduce amyloid-beta accumulation and improve cognitive function. In bipolar disorder, it has been shown to regulate mood and behavior.
実験室実験の利点と制限
One of the main advantages of using 4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its high potency and specificity for this compound inhibition. This compound has been extensively studied and has been shown to have a favorable pharmacokinetic profile. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored in preclinical and clinical studies.
将来の方向性
There are several future directions for the scientific research of 4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective this compound inhibitors for the treatment of various diseases. Another area of interest is the investigation of the potential synergistic effects of combining this compound inhibitors with other therapeutic agents. Additionally, further research is needed to understand the long-term safety and efficacy of this compound inhibitors in clinical settings.
合成法
The synthesis of 4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 2-fluorobenzylhydrazine with 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. This process yields a pure and stable compound that can be used for various scientific research applications.
特性
分子式 |
C15H13BrFN5O |
|---|---|
分子量 |
378.2 g/mol |
IUPAC名 |
4-bromo-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H13BrFN5O/c1-21-9-11(16)14(20-21)15(23)18-13-6-7-22(19-13)8-10-4-2-3-5-12(10)17/h2-7,9H,8H2,1H3,(H,18,19,23) |
InChIキー |
LZYBQOSOBIUPMD-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3F)Br |
正規SMILES |
CN1C=C(C(=N1)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279772.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)
![N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279774.png)


![N-(4-ethylphenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide](/img/structure/B279779.png)
![3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B279780.png)
![N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279781.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)

